molecular formula C16H16FNO3 B6461708 ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2549055-61-8

ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6461708
CAS No.: 2549055-61-8
M. Wt: 289.30 g/mol
InChI Key: NAEXLZRGUUZQKA-UHFFFAOYSA-N
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Description

Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound, in particular, is characterized by its unique structural features, including a cyclopropylmethyl group and a fluorine atom, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2-aminobenzoyl chloride, with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a common quinolone core but differ in their substituents, which can affect their spectrum of activity and pharmacokinetic properties .

Uniqueness

Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, including the cyclopropylmethyl group and the fluorine atom. These features contribute to its enhanced antibacterial activity and stability, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-2-21-16(20)13-9-18(8-10-3-4-10)14-6-5-11(17)7-12(14)15(13)19/h5-7,9-10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEXLZRGUUZQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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